molecular formula C12H22O3S2 B14524729 Ethyl 4-oxo-3,4-bis[(propan-2-yl)sulfanyl]butanoate CAS No. 62674-29-7

Ethyl 4-oxo-3,4-bis[(propan-2-yl)sulfanyl]butanoate

Cat. No.: B14524729
CAS No.: 62674-29-7
M. Wt: 278.4 g/mol
InChI Key: VWXJZFRJHGVXRT-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3,4-bis[(propan-2-yl)sulfanyl]butanoate is an organic compound known for its unique structure and properties. This compound contains a butanoate backbone with an ethyl ester group, a ketone group at the 4-position, and two isopropylthio groups at the 3 and 4 positions. Its molecular formula is C12H22O3S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-3,4-bis[(propan-2-yl)sulfanyl]butanoate typically involves the following steps:

    Starting Materials: The synthesis begins with ethyl acetoacetate, which serves as the precursor.

    Thioether Formation: The introduction of isopropylthio groups is achieved through a nucleophilic substitution reaction. This involves reacting ethyl acetoacetate with isopropylthiol in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: The ketone group at the 4-position is introduced through an oxidation reaction. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-3,4-bis[(propan-2-yl)sulfanyl]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The isopropylthio groups can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • **Oxid

Properties

CAS No.

62674-29-7

Molecular Formula

C12H22O3S2

Molecular Weight

278.4 g/mol

IUPAC Name

ethyl 4-oxo-3,4-bis(propan-2-ylsulfanyl)butanoate

InChI

InChI=1S/C12H22O3S2/c1-6-15-11(13)7-10(16-8(2)3)12(14)17-9(4)5/h8-10H,6-7H2,1-5H3

InChI Key

VWXJZFRJHGVXRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)SC(C)C)SC(C)C

Origin of Product

United States

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